1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10(2)20-15-14-8-19-21(16(14)18-9-17-15)13-6-5-11(3)12(4)7-13/h5-10H,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCMJCFZMVFABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. Its molecular formula is C16H19N5, and it has a molecular weight of 281.36 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazolo[3,4-d]pyrimidine scaffold is known for its versatility in modulating various biological functions.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
- A study reported that a related compound exhibited an IC50 value of 0.23 μM against certain cancer cell lines, indicating potent activity .
Antiviral Properties
Research has also indicated potential antiviral applications:
- Antiviral assays have shown that compounds similar to this compound can inhibit viral replication in vitro. For example, certain derivatives demonstrated IC50 values ranging from 0.20 to 2.95 μM against HIV reverse transcriptase .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Studies have indicated favorable absorption and distribution characteristics in animal models.
- The compound showed no significant inhibition of cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5 |
| Molecular Weight | 281.36 g/mol |
| Purity | 95% |
| Anticancer IC50 | ~0.23 μM (varies by cell line) |
| Antiviral IC50 | ~0.20 - 2.95 μM |
| CYP450 Inhibition | IC50 > 10 μM |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit anticancer properties. Studies have focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown efficacy against various cancer cell lines, suggesting that this compound could be explored for its potential in oncology .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that similar pyrazolo compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Biochemical Research
1. Enzyme Inhibition
One of the notable applications of this compound is its role as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, making it a valuable tool in biochemical research .
2. Molecular Targeting
The compound's structure allows it to interact with specific molecular targets within cells. This characteristic is crucial for drug design and development, as it can lead to the creation of more effective therapeutic agents that selectively target diseased cells while sparing healthy ones .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications to the structure of these compounds significantly enhanced their anticancer activity against breast cancer cell lines. The study highlighted the importance of substituent groups in optimizing therapeutic effects .
Case Study 2: Inflammatory Response Modulation
In a controlled experiment assessing the anti-inflammatory effects of pyrazolo compounds, researchers found that treatment with these compounds resulted in a marked decrease in TNF-alpha levels in animal models of arthritis. This suggests potential for therapeutic use in chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1-Position
Chlorophenyl and Halogenated Derivatives
- S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Exhibits potent kinase inhibition with a minimum effective dose of 5.74 ng/mL against neuroblastoma cells (SK-N-BE(2)) when delivered via graphene oxide nanosheets . The 2-chloro-2-(4-chlorophenyl)ethyl group enhances target binding through halogen interactions, while the 4-fluorobenzyl moiety improves blood-brain barrier penetration.
- 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) :
Aryl and Heteroaryl Substitutions
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Hybrid structure with a thieno[3,2-d]pyrimidine moiety, synthesized via Vilsmeier–Haack reagent, showing broad-spectrum biological activity .
- 1-(4-(Trifluoromethoxy)phenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine :
Key Difference : The target’s 3,4-dimethylphenyl group balances lipophilicity without introducing polar groups (e.g., trifluoromethoxy), which may limit off-target effects.
Substituent Variations at the 4-Amino Position
Isopropyl and Alkyl Derivatives
- 6-(Methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine :
Key Difference : The target compound’s isopropyl group may reduce steric hindrance compared to bulkier substituents (e.g., benzyl), improving binding pocket accessibility.
Morpholino and Piperidine Derivatives
- 1-((1-Methylazetidin-3-yl)methyl)-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (17h) :
- Ibrutinib Intermediate ((R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Piperidine moiety critical for BTK inhibition, highlighting the role of cyclic amines in target engagement .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during alkylation .
- Catalyst Screening : Palladium-based catalysts enhance coupling efficiency for aromatic substituents .
How is the compound structurally characterized, and which spectroscopic techniques are most effective?
Basic
Key techniques include:
- 1H/13C NMR : Assigns protons and carbons in the pyrazolo[3,4-d]pyrimidine core and substituents. For example:
- IR Spectroscopy : Confirms N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 322.17) .
How do structural modifications at the 3,4-dimethylphenyl and isopropyl groups influence biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
| Substituent Modification | Impact on Activity | Evidence Source |
|---|---|---|
| 3,4-Dimethylphenyl : | Enhances lipophilicity and target binding (e.g., kinase inhibition) . | |
| Isopropyl vs. Cyclohexyl : | Isopropyl improves solubility but reduces steric hindrance, affecting selectivity . | |
| Chloro/Methoxy Substitutes : | Electron-withdrawing groups (Cl) increase metabolic stability; methoxy groups alter pharmacokinetics . |
Q. Methodology :
- In Vitro Assays : Dose-response curves (IC50) against target enzymes (e.g., COX-2) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses to ATP pockets .
What strategies resolve contradictions between in vitro and in vivo efficacy data?
Advanced
Common Discrepancies :
- High in vitro potency (nM range) but poor in vivo activity due to bioavailability issues.
Q. Resolution Approaches :
Pharmacokinetic Profiling :
- Plasma Stability Tests : Incubate compound with liver microsomes to assess metabolic degradation .
- Caco-2 Permeability Assays : Predict intestinal absorption .
Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility .
Dose Adjustments : Escalating doses in animal models to identify therapeutic windows .
How are computational methods applied to model target interactions?
Advanced
Workflow :
Target Identification : Bioinformatics tools (e.g., SwissTargetPrediction) prioritize kinases or GPCRs .
Molecular Dynamics (MD) Simulations :
- AMBER or GROMACS simulate ligand-receptor dynamics over 100+ ns to assess binding stability .
Free Energy Calculations : MM-GBSA quantifies binding affinity (ΔG) for SAR refinement .
Validation : Co-crystallization with targets (e.g., X-ray diffraction) confirms predicted binding modes .
How is target selectivity assessed, and what metrics define therapeutic potential?
Advanced
Selectivity Assessment :
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity indices (SI = IC50 off-target / IC50 target) .
- Cellular Toxicity : CC50 values in HEK293 or HepG2 cells ensure safety margins .
Q. Therapeutic Metrics :
- Therapeutic Index (TI) : Ratio of LD50 (lethal dose) to ED50 (effective dose) in animal models .
- Resistance Monitoring : Serial passage assays detect mutant strains in antimicrobial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
